molecular formula C15H14Cl2N2OS B2438008 1-(2,5-Dichlorophenyl)-4-(thiophene-2-carbonyl)piperazine CAS No. 878625-22-0

1-(2,5-Dichlorophenyl)-4-(thiophene-2-carbonyl)piperazine

Cat. No.: B2438008
CAS No.: 878625-22-0
M. Wt: 341.25
InChI Key: SXHVDWQQGBQZCO-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-4-(thiophene-2-carbonyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dichlorophenyl)-4-(thiophene-2-carbonyl)piperazine typically involves the reaction of 2,5-dichlorophenylamine with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with piperazine to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichlorophenyl)-4-(thiophene-2-carbonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-(2,5-Dichlorophenyl)-4-(thiophene-2-carbonyl)piperazine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in assays to evaluate its efficacy against different biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. It is investigated for its ability to interact with specific receptors or enzymes in the body, which could lead to the development of new drugs.

Industry

In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique chemical structure makes it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-4-(thiophene-2-carbonyl)piperazine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-Dichlorophenyl)-4-(thiophene-2-carbonyl)piperidine
  • 1-(2,5-Dichlorophenyl)-4-(thiophene-2-carbonyl)morpholine
  • 1-(2,5-Dichlorophenyl)-4-(thiophene-2-carbonyl)pyrazine

Uniqueness

1-(2,5-Dichlorophenyl)-4-(thiophene-2-carbonyl)piperazine is unique due to its specific combination of the dichlorophenyl and thiophene-2-carbonyl groups attached to the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-(2,5-dichlorophenyl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2OS/c16-11-3-4-12(17)13(10-11)18-5-7-19(8-6-18)15(20)14-2-1-9-21-14/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHVDWQQGBQZCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=CC(=C2)Cl)Cl)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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